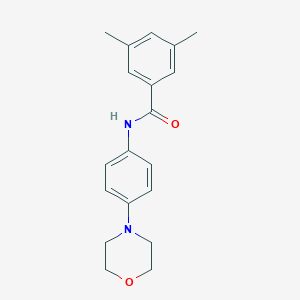
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMPB is a member of the benzamide family of compounds and is synthesized through a series of complex chemical reactions. In
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is not fully understood. However, it is believed that 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and interfering with DNA replication.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is its potent anti-cancer activity. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to be effective against a broad range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. However, there are also limitations to the use of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments. The synthesis process is complex and requires specialized equipment and expertise. Additionally, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may have toxic effects on normal cells, which may limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide research. One potential direction is the development of new cancer treatments that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Another potential direction is the development of new antibiotics and antiviral drugs that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process involves the conversion of 4-morpholin-4-ylphenylamine to 3,5-dimethylbenzoyl chloride, which is then reacted with morpholine to yield 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is in the field of cancer research. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit potent anti-cancer activity against a broad range of cancer cell lines. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and viruses.
Eigenschaften
Produktname |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14-11-15(2)13-16(12-14)19(22)20-17-3-5-18(6-4-17)21-7-9-23-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
NNLPLEPJNVXCJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B253065.png)
![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)